4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid
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Overview
Description
4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid is a complex organic compound with the molecular formula C26H22O6 and a molecular weight of 430.449 g/mol This compound is characterized by its intricate structure, which includes multiple aromatic rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of the Wittig reaction to form the ethenyl linkages between aromatic rings. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid: A simpler analog with fewer methoxy groups.
Azobenzene-4,4’-dicarboxylic acid: Contains azo linkages instead of ethenyl groups.
Uniqueness
4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid is unique due to its combination of ethenyl linkages and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical systems .
Properties
CAS No. |
67546-17-2 |
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Molecular Formula |
C26H22O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-[4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C26H22O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-16H,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
GAQXUMBSTWVNCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)C(=O)O)OC)C=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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